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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B10800343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of
TMC647055, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. The
information presented herein is compiled from available preclinical and clinical data to support
further research and development efforts.

Introduction

TMC647055 is an investigational antiviral agent developed for the treatment of chronic
Hepatitis C. It functions by targeting the HCV NS5B RNA-dependent RNA polymerase, an
essential enzyme for viral replication.[1][2] As a non-nucleoside inhibitor, TMC647055 binds to
an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately
inhibits its enzymatic activity and halts viral RNA synthesis.[2][3][4]

Preclinical Pharmacokinetic Profile

While specific preclinical pharmacokinetic data for TMC647055 choline salt is not publicly
available, the following table summarizes the pharmacokinetic parameters of a representative
potent non-nucleoside inhibitor of HCV NS5B polymerase in several animal species. This data
provides valuable insights into the expected pharmacokinetic properties of this class of
compounds.
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Table 1: Preclinical Pharmacokinetic Parameters of a Representative HCV NS5B Non-
Nucleoside Inhibitor

Plasma Volume of ] Oral
. . Terminal Half- . N
Species Clearance Distribution . Bioavailability
. life (t1/2) (h)
(mL/min/kg) (Vdss) (L/kg) (%)
Rat 44 22-5 3.1 10
Dog 9 22-5 5.0 52
Monkey 16 22-5 5.2 26

Data from a representative compound of the same class.

Clinical Pharmacokinetic Profile

TMCG647055 has been evaluated in clinical trials to assess its safety, tolerability, and
pharmacokinetics in both healthy volunteers and patients with chronic HCV infection.

Phase 1 First-in-Human Study (NCT01202825)

A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was
conducted to evaluate the pharmacokinetics of TMC647055.[5]

Study Design:

» Single Ascending Dose (SAD): Healthy volunteers received single oral doses of TMC647055
ranging from 100 mg to 3000 mg or placebo.[5]

» Multiple Ascending Dose (MAD): Healthy volunteers and HCV-infected patients received
multiple oral doses of TMC647055 or placebo for 6 consecutive days, with dosing regimens
of every 8, 12, or 24 hours.[5]

» Food Effect: The effect of food on the pharmacokinetics of a single oral dose was also
assessed.[5]
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e Drug-Drug Interaction: Co-administration with the HCV protease inhibitor TMC435
(simeprevir) was evaluated.[5]

While the detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) from this
study are not publicly available, the study design indicates a thorough investigation into the
dose-proportionality, accumulation, and food effect on TMC647055 exposure.

Phase 2a Combination Therapy Study (NCT01724086)

A Phase 2a, open-label study evaluated the efficacy, safety, and pharmacokinetics of
TMC647055 in combination with simeprevir and ritonavir, with or without ribavirin, in treatment-
naive and prior-relapse patients with HCV genotype 1 infection.[6][7]

Dosing Regimens:
e TMC647055 450 mg once daily with ritonavir 30 mg once daily.[6][7]
e TMC647055 600 mg once daily with ritonavir 50 mg once daily.[6][7]

The use of ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, as a pharmacokinetic
enhancer suggests that TMC647055 is likely metabolized by this enzyme. Specific
pharmacokinetic data from this trial are not available in the public domain.

Experimental Protocols
Preclinical Oral Administration in Rats (General
Protocol)

The following describes a general experimental protocol for assessing the pharmacokinetics of
an orally administered compound in rats, which is representative of the methodology likely
employed for preclinical studies of TMC647055.
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Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Methodology:
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e Animal Preparation: Male Sprague-Dawley rats are typically used and are fasted overnight
prior to dosing.

e Dose Formulation: TMC647055 choline salt is formulated in a suitable vehicle for oral
administration, such as a suspension in carboxymethylcellulose or a solution in an
appropriate solvent.

o Administration: The formulation is administered to the rats via oral gavage at a specific dose
volume.

» Blood Sampling: Blood samples are collected at predetermined time points post-dose from a
cannulated vessel or via tail vein puncture.

e Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored
frozen until analysis. The concentration of TMC647055 in the plasma samples is quantified
using a validated bioanalytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate
pharmacokinetic parameters using non-compartmental or compartmental analysis.

Clinical First-in-Human Study (General Protocol)

The following diagram illustrates a typical workflow for a first-in-human, single ascending dose
clinical trial.
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Caption: Workflow of a single ascending dose (SAD) clinical trial.

Methodology:
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e Subject Recruitment: Healthy volunteers are screened based on predefined inclusion and
exclusion criteria.

» Dosing: Enrolled subjects are randomized to receive a single oral dose of TMC647055 or
placebo. The study begins with a low dose, and subsequent cohorts receive escalating
doses.

o Safety Monitoring: Subjects are closely monitored for any adverse events. Vital signs,
electrocardiograms (ECGSs), and clinical laboratory tests are performed at regular intervals.

o Pharmacokinetic Sampling: Serial blood samples are collected over a specified period to
determine the plasma concentration-time profile of TMC647055.

o Data Analysis: Pharmacokinetic parameters are calculated for each dose level. Safety and
pharmacokinetic data are reviewed by a safety monitoring committee before proceeding to
the next higher dose level.

Mechanism of Action: Inhibition of HCV Replication

TMC647055 inhibits the replication of the Hepatitis C virus by targeting the NS5B polymerase.
The following diagram illustrates the HCV replication cycle and the point of intervention for
TMC647055.
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Caption: Simplified HCV replication cycle and the inhibitory action of TMC647055.
HCV Replication Cycle:
e Entry: The HCV virion enters the hepatocyte.

¢ Uncoating: The viral envelope is removed, releasing the viral RNA into the cytoplasm.
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e Translation: The host cell's ribosomes translate the viral RNA into a single polyprotein, which
is then cleaved by viral and host proteases into individual structural and non-structural (NS)
proteins.

* RNA Replication: The NS5B polymerase, an RNA-dependent RNA polymerase, catalyzes
the synthesis of new viral RNA genomes.[8][9][10]

o Assembly: New viral particles are assembled.
» Release: Progeny virions are released from the host cell.

Inhibition by TMC647055: TMC647055 acts as a non-nucleoside inhibitor of the NS5B
polymerase.[1][2] It binds to an allosteric site on the enzyme, distinct from the active site where
nucleotide binding and polymerization occur.[3][4][11] This binding induces a conformational
change in the NS5B protein, rendering it inactive and thereby preventing the replication of the
viral RNA.[2][3]

Conclusion

TMC647055 is a non-nucleoside inhibitor of the HCV NS5B polymerase with a pharmacokinetic
profile that has been investigated in both preclinical species and human clinical trials. While
detailed quantitative data from clinical studies are not publicly available, the progression to
Phase 2a trials in combination with other direct-acting antivirals indicates a promising profile.
The mechanism of action, involving allosteric inhibition of a key viral enzyme, is well-defined.
Further publication of clinical pharmacokinetic and pharmacodynamic data will be crucial for a
complete understanding of the therapeutic potential of TMC647055.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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